

Application of Propyl 2-Methylbutyrate in Flavor Reconstitution Studies

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Compound of Interest

Compound Name: *Propyl 2-methylbutyrate*

Cat. No.: *B150927*

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Abstract

Propyl 2-methylbutyrate is a volatile ester that contributes a characteristic fruity, apple, pineapple, and wine-like aroma to a variety of fruits, most notably apples. Its role as a key aroma compound makes it a critical component in flavor reconstitution studies, particularly for creating authentic and impactful fruit flavors. This application note provides detailed protocols for the utilization of **propyl 2-methylbutyrate** in the reconstitution of apple flavor, including its analytical quantification, sensory evaluation, and incorporation into a model flavor system. The methodologies are intended for researchers, scientists, and professionals in the flavor and fragrance industry and drug development sectors who are engaged in the analysis and formulation of flavor profiles.

Introduction

Flavor reconstitution is the process of recreating the characteristic flavor of a food product by blending individual flavor compounds in specific ratios. This technique is essential for understanding the contribution of individual components to the overall sensory experience, as well as for the development of commercial flavorings. **Propyl 2-methylbutyrate** has been identified as a significant volatile organic compound (VOC) in the aroma profile of numerous apple cultivars. Its presence, even at trace levels, can significantly impact the perception of fruitiness and authenticity in a reconstituted flavor.

This document outlines the necessary steps to:

- Quantify the concentration of **propyl 2-methylbutyrate** in a natural product (e.g., apple essence).
- Determine the sensory threshold of **propyl 2-methylbutyrate**.
- Incorporate **propyl 2-methylbutyrate** into a model apple flavor formulation.
- Conduct sensory panel evaluations to validate the reconstituted flavor.

Chemical and Sensory Properties of Propyl 2-Methylbutyrate

A thorough understanding of the physicochemical and sensory characteristics of **propyl 2-methylbutyrate** is fundamental to its effective application in flavor reconstitution.

Property	Value	Reference
Chemical Name	Propyl 2-methylbutanoate	
CAS Number	37064-20-3	
Molecular Formula	C ₈ H ₁₆ O ₂	
Molecular Weight	144.21 g/mol	
Appearance	Colorless liquid	
Odor Description	Fruity, apple, pineapple, winey	[1]
Boiling Point	155-156 °C	
Flash Point	33.33 °C	
Solubility	Soluble in alcohol, slightly soluble in water	
Natural Occurrence	Apples, durian, beer, chamomile	[1]

Quantitative Data in Apple Flavor

The concentration of **propyl 2-methylbutyrate** can vary significantly among different apple cultivars and is a key factor in defining their unique aroma profiles. The Odor Activity Value (OAV), which is the ratio of a compound's concentration to its odor threshold, indicates its contribution to the overall aroma.

Parameter	Value	Cultivar/Matrix	Reference
Average Concentration	13.66 µg/kg FW	Apple Peels (average of 40 cultivars)	[2]
Concentration Range	0 - 94.23 µg/kg FW	Apple Peels (range in 40 cultivars)	[2]
Odor Activity Value (OAV)	4.4	Not-from-concentrate (NFC) apple juice	[3]
Threshold of Concern	1800 µ g/person/day	General	[4]

Experimental Protocols

Quantification of Propyl 2-Methylbutyrate in Apple Essence

This protocol describes the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of **propyl 2-methylbutyrate** in a natural apple essence.

Materials:

- Apple essence
- **Propyl 2-methylbutyrate** standard (≥98% purity)
- Internal standard (e.g., 2-octanol)
- Dichloromethane (DCM), HPLC grade
- Anhydrous sodium sulfate
- Gas chromatograph coupled to a mass spectrometer (GC-MS)

- Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis (optional)

Procedure:

- Standard Curve Preparation:
 - Prepare a stock solution of **propyl 2-methylbutyrate** in DCM (e.g., 1000 µg/mL).
 - Perform serial dilutions to create a series of standard solutions with concentrations ranging from 0.1 to 50 µg/mL.
 - Add a fixed concentration of the internal standard to each standard solution and a blank.
 - Analyze each standard solution by GC-MS to generate a calibration curve.
- Sample Preparation (Liquid-Liquid Extraction):
 - To 5 mL of apple essence, add 5 mL of DCM.
 - Vortex for 2 minutes and allow the layers to separate.
 - Collect the organic (DCM) layer and dry it over anhydrous sodium sulfate.
 - Concentrate the extract to 1 mL under a gentle stream of nitrogen.
 - Add the internal standard at the same concentration used for the calibration curve.
- GC-MS Analysis:
 - Injector: Splitless mode, 250°C.
 - Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
 - Oven Program: Start at 40°C for 2 min, ramp to 150°C at 5°C/min, then to 250°C at 10°C/min, and hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.

- MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.
- Identify **propyl 2-methylbutyrate** by its retention time and mass spectrum (key ions: m/z 71, 43, 57, 101).
- Quantify using the calibration curve based on the peak area ratio of the analyte to the internal standard.

Determination of Sensory Odor Threshold

This protocol outlines the procedure for determining the odor threshold of **propyl 2-methylbutyrate** in water using the ASTM E679-04 method (Triangle Test).

Materials:

- **Propyl 2-methylbutyrate** standard
- Odor-free water
- Glass sniffing bottles with Teflon-lined caps
- A panel of at least 15 trained sensory assessors

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **propyl 2-methylbutyrate** in ethanol.
 - Create a series of aqueous dilutions from the stock solution, with concentrations decreasing by a factor of three (e.g., 90, 30, 10, 3.3, 1.1, 0.37 $\mu\text{g/L}$).
 - For each concentration, prepare three sniffing bottles: two containing only odor-free water (blanks) and one containing the **propyl 2-methylbutyrate** dilution.
- Sensory Evaluation:
 - Present the three bottles (two blanks and one sample) to each panelist in a randomized order.

- Instruct panelists to sniff the headspace of each bottle and identify the "odd" sample.
- A forced-choice method is used; panelists must choose one sample.
- Conduct the evaluation in a well-ventilated, odor-free room.
- Data Analysis:
 - Record the number of correct identifications at each concentration level.
 - The group threshold is the concentration at which 50% of the panel can correctly identify the odd sample above the chance level (33.3%). This can be calculated using statistical methods outlined in ASTM E679-04.

Reconstitution of a Model Apple Flavor

This protocol provides a starting point for the reconstitution of a simplified apple flavor, incorporating **propyl 2-methylbutyrate**. The concentrations are based on typical values found in apple aroma studies and should be optimized based on sensory feedback.

Materials:

- **Propyl 2-methylbutyrate**
- Other key apple aroma compounds (e.g., hexyl acetate, butyl acetate, ethyl 2-methylbutanoate, (E)-2-hexenal, β -damascenone)
- Food-grade ethanol
- Odor-free water
- Sugar (sucrose) and citric acid for the base medium

Procedure:

- Prepare a Base Medium:
 - Create a simple aqueous solution containing 5% sucrose and 0.1% citric acid to mimic the taste profile of apple juice.

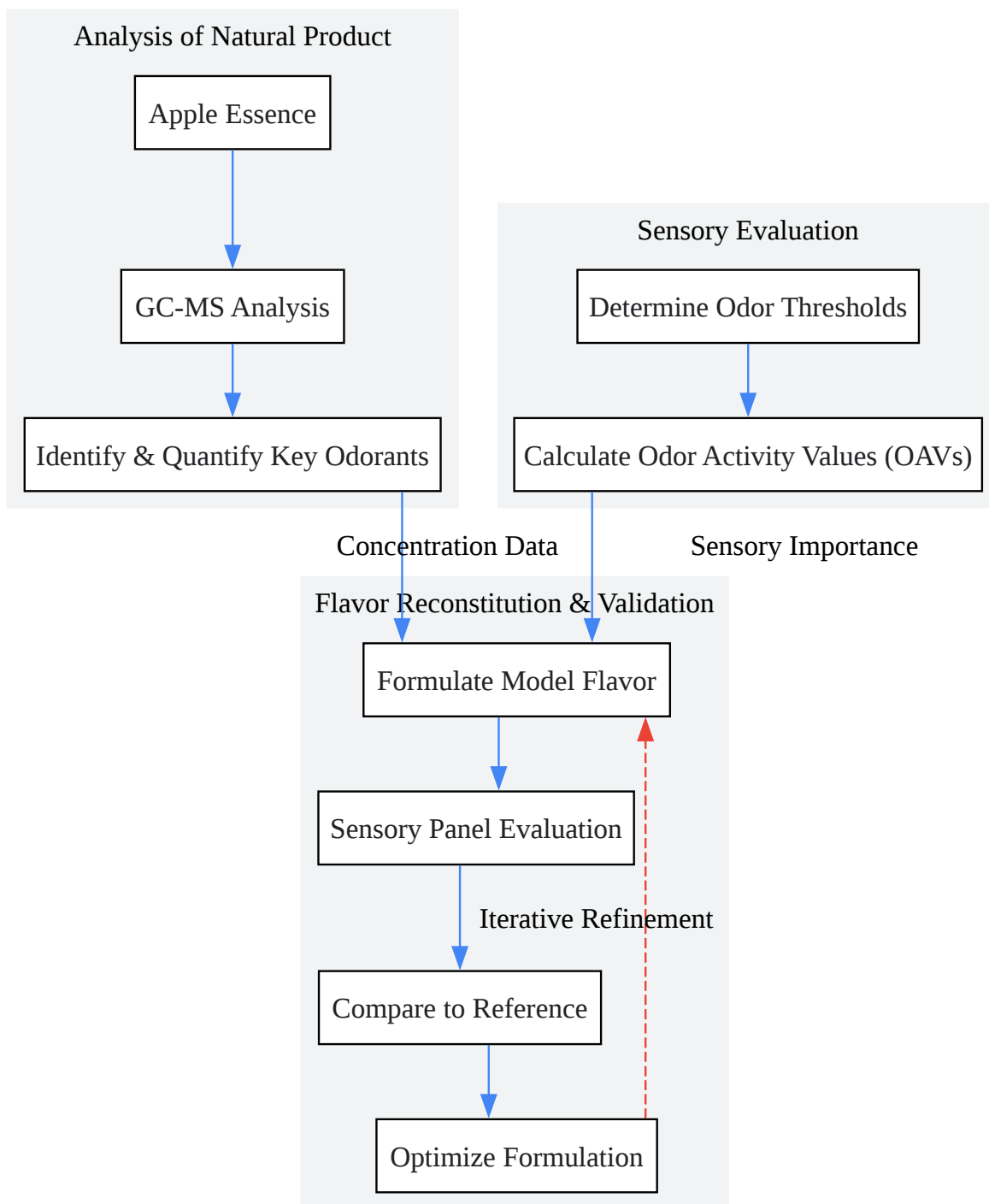
- Prepare a Flavor Concentrate:
 - In food-grade ethanol, prepare a stock solution of the following key apple aroma compounds.

Compound	Concentration in Concentrate (mg/L)	Aroma Contribution
Hexyl acetate	1000	Sweet, pear, fruity
Butyl acetate	800	Sweet, fruity, banana
Ethyl 2-methylbutanoate	500	Fruity, apple-like
(E)-2-Hexenal	200	Green, leafy
β-Damascenone	10	Floral, fruity
Propyl 2-methylbutyrate	150	Fruity, apple, pineapple

- Create the Final Flavored Solution:
 - Add the flavor concentrate to the base medium at a starting dosage of 0.1% (v/v). This can be adjusted based on the desired flavor intensity.
- Sensory Validation (Descriptive Analysis):
 - Present the reconstituted apple flavor and a commercial apple juice (as a reference) to a trained sensory panel.
 - Ask panelists to rate the intensity of key apple aroma attributes (e.g., fruity, green, sweet, floral, and the specific "apple" character) on a labeled magnitude scale (LMS).
 - Analyze the data to determine how closely the reconstituted flavor matches the reference and identify areas for optimization.

Visualizations

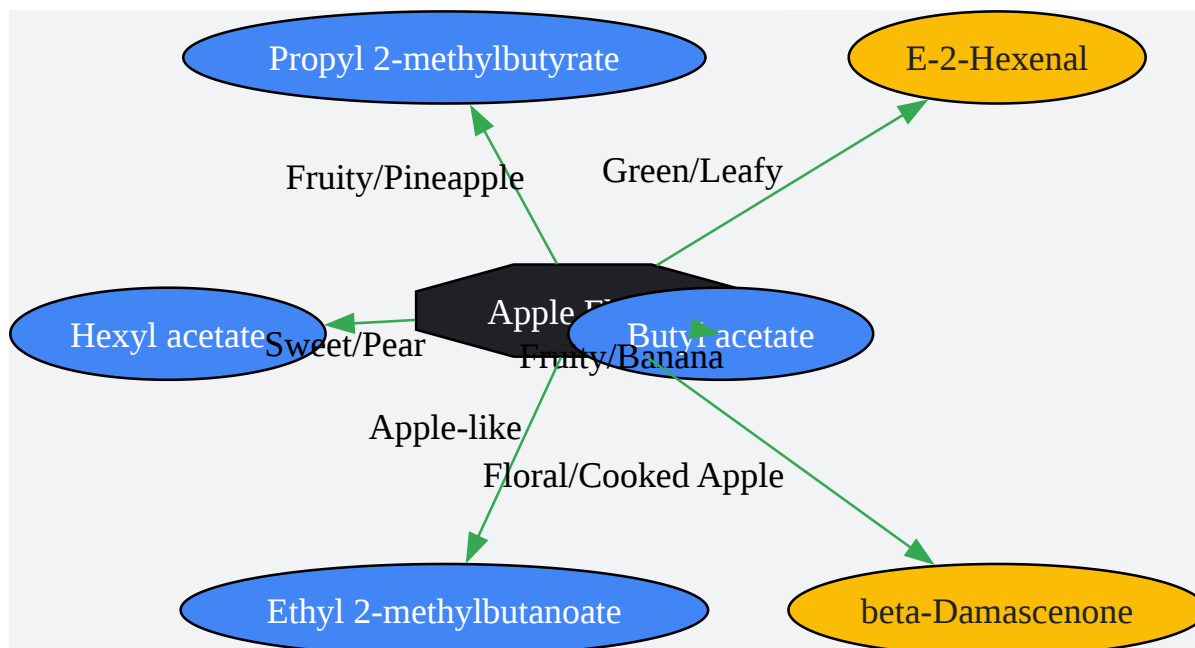
Experimental Workflow for Flavor Reconstitution



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Caption: Workflow for the analysis, reconstitution, and validation of a fruit flavor.

Key Compound Interactions in Apple Flavor Perception



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Caption: Key aroma compounds and their contribution to the overall apple flavor profile.

Conclusion

Propyl 2-methylbutyrate is a valuable tool for flavor chemists aiming to create authentic and appealing fruit flavors. By carefully quantifying its presence in natural products and understanding its sensory properties, researchers can effectively incorporate this compound into reconstituted flavor models. The protocols provided herein offer a comprehensive framework for the application of **propyl 2-methylbutyrate** in flavor reconstitution studies, from initial analysis to final sensory validation. Further optimization of the model flavor formulation can be achieved through iterative sensory testing and adjustment of the concentrations of key aroma compounds.

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